Umeclidinium bromide

Catalog No.
S546337
CAS No.
869113-09-7
M.F
C29H34BrNO2
M. Wt
508.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umeclidinium bromide

CAS Number

869113-09-7

Product Name

Umeclidinium bromide

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-M

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Solubility

Soluble in DMSO.

Synonyms

GSK-573719, GSK573719, GSK 573719, GSK-573719A, GSK573719A, GSK 573719A, Incruse Ellipta, Umeclidinium bromide

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Description

The exact mass of the compound Umeclidinium bromide is 507.17729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

507.17729

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7AN603V4JV

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (14.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (57.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trelegy Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist.
Temybric Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist or a combination of a long-acting β2-agonist and a long-acting muscarinic antagonist (for effects on symptom control and prevention of exacerbations see section 5.1).
Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).
Indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).
Laventair Ellipta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).,
Anoro Ellipta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD).,
Elebrato Ellipta is indicated as a maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting β2-agonist.
Treatment of asthma

ATC Code

R03AL08
R03BB07
R03AL03
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB07 - Umeclidinium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

869113-09-7

Wikipedia

Umeclidinium bromide

Use Classification

Human drugs -> Trelegy Ellipta -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Temybric Ellipta -> EMA Drug Category
Human drugs -> Rolufta Ellipta (previously Rolufta) -> EMA Drug Category
Human drugs -> Incruse Ellipta (previously Incruse) -> EMA Drug Category
Human drugs -> Laventair Ellipta (previously Laventair) -> EMA Drug Category
Human drugs -> Anoro Ellipta (previously Anoro) -> EMA Drug Category
Human drugs -> Elebrato Ellipta -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Anoro Ellipta: an inhaled umeclidinium/vilanterol combination for COPD. Med Lett Drugs Ther. 2014 Apr 14;56(1440):30-1. Review. PubMed PMID: 24736248.
2: Cazzola M, Segreti A, Matera MG. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol. Drug Des Devel Ther. 2013 Oct 10;7:1201-8. doi: 10.2147/DDDT.S39449. eCollection 2013. Review. PubMed PMID: 24143077; PubMed Central PMCID: PMC3797618.
3: Feldman GJ, Edin A. The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. Review. PubMed PMID: 24004659.

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